molecular formula C15H20ClNO2 B13882182 Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate

Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate

Cat. No.: B13882182
M. Wt: 281.78 g/mol
InChI Key: QYAFGTCLFOINQZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate is a chemical compound of interest in organic chemistry and pharmaceutical research, particularly as a potential synthetic intermediate or scaffold for the development of novel bioactive molecules. This ester-functionalized piperidine features a 2-chlorobenzyl group at the 3-position, a structural motif that is often explored in medicinal chemistry. Piperidine derivatives are prevalent in drug discovery and are frequently investigated for their diverse biological activities. The piperidine ring is a common scaffold found in numerous pharmacologically active compounds and natural products . Researchers may utilize this specific compound as a key building block in the synthesis of more complex molecules, leveraging its functional groups for further chemical modifications. Its potential research applications are strictly for laboratory use as a chemical reference standard or synthetic intermediate. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H20ClNO2/c1-2-19-14(18)15(8-5-9-17-11-15)10-12-6-3-4-7-13(12)16/h3-4,6-7,17H,2,5,8-11H2,1H3

InChI Key

QYAFGTCLFOINQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most common synthetic pathway involves:

  • Step 1: Reaction of piperidine with ethyl chloroformate to form an ethyl piperidine-3-carboxylate intermediate.
  • Step 2: Alkylation of the piperidine nitrogen with 2-chlorobenzyl chloride, introducing the 2-chlorophenylmethyl substituent.

This process typically requires a basic environment, often maintained by sodium hydroxide or potassium carbonate, to facilitate nucleophilic attack and to neutralize hydrochloric acid formed during the substitution.

Reaction Conditions and Catalysts

  • The reaction is carried out in polar aprotic solvents such as acetonitrile or alcohols (e.g., isopropanol) to enhance solubility and reaction rates.
  • Catalytic amounts of bases like piperidine acetate can be used to promote condensation reactions in related synthetic sequences.
  • Temperature control is critical, with reactions often performed at room temperature to moderate heating (25–60 °C) to optimize yields and minimize side reactions.

Industrial and Scale-Up Considerations

  • Continuous flow reactors are employed in industrial settings to improve reaction control, scalability, and yield.
  • Use of excess benzenesulfonic acid or other acid salts can facilitate salt formation and purification steps in analogous piperidine derivatives.
  • Replacement of chlorine atoms with iodine via alkali metal iodides in high-boiling alcohols (e.g., isopropanol) can be a preparatory step for further functionalization, although this is more common in related compounds.

Purification and Characterization

Data Tables Summarizing Preparation and Properties

Parameter Details
Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
IUPAC Name This compound
Typical Solvents Used Acetonitrile, isopropanol, ethanol
Bases Used Sodium hydroxide, potassium carbonate, piperidine acetate (catalytic)
Reaction Temperature Range Room temperature to 60 °C
Purification Methods Recrystallization from ethanol, column chromatography
Characterization Techniques ^1H and ^13C NMR, HRMS, IR, melting point analysis
Melting Point (HCl salt) 172–175 °C

Analysis of Preparation Methods from Varied Sources

Literature and Patent Insights

  • Patent PL191995B1 describes related synthetic methods involving aldehyde and acetoacetic acid derivatives catalyzed by piperidine acetate, which can be adapted for piperidine carboxylate derivatives synthesis.
  • The reaction involving substitution of chlorine with iodine in high-boiling alcohols is noted as a preparatory step in related piperidine compounds, improving reactivity for subsequent transformations.
  • The use of benzenesulfonic acid salts in synthesis and purification is documented, providing enhanced stability and crystallinity to intermediates.

Research Articles and Experimental Data

  • Experimental procedures from recent research emphasize the importance of controlling pH (around 10–11) using sodium carbonate solutions during synthesis to ensure the deprotonation of intermediates and prevent side reactions.
  • Monitoring reaction progress by thin-layer chromatography (TLC) using n-hexane/ethyl acetate solvent systems is standard practice to optimize reaction time and yield.
  • Safety protocols highlight the compound’s irritant nature and moderate flash point (~43 °C), underscoring the need for personal protective equipment and proper waste disposal.

Comparative Synthetic Strategies

Method Aspect Description Advantages Limitations
Direct Alkylation Piperidine reacts with ethyl chloroformate, followed by alkylation with 2-chlorobenzyl chloride Straightforward, high yield Requires careful base and solvent control
Salt Formation Reaction with benzenesulfonic acid to form stable salts Improved purification and stability Additional step, potential for salt impurities
Halogen Exchange (Cl to I) Chlorine replaced by iodine using alkali metal iodide in isopropanol Prepares for further functionalization Extra reaction step, cost of reagents
Continuous Flow Reactor Usage Industrial scale synthesis with controlled parameters Scalability, consistent quality Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Structural Analogs and Substituent Effects

Compound Name Substituent(s) on Benzyl/Piperidine Molecular Formula Key Features Reference
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate oxalate 4-methylphenyl (oxalate salt) C₁₈H₂₅NO₆ Increased polarity due to oxalate salt; likely higher solubility in polar solvents vs. free base .
Ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate hydrochloride 3,4-dichlorophenyl (HCl salt) C₁₅H₁₈Cl₂NO₂·HCl Enhanced lipophilicity (Cl substituents); hydrochloride salt improves bioavailability .
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 4-chlorophenylsulfonyl (N-substituent) C₁₄H₁₇ClNO₄S Sulfonyl group increases polarity and potential metabolic stability .
Ethyl 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine-1-carboxylate 4-Cl-3-CF₃-phenyl, hydroxyl C₁₆H₁₈ClF₃NO₃ Trifluoromethyl group enhances electronegativity; hydroxyl may influence hydrogen bonding .

Physicochemical Properties

  • Molecular Weight and Polarity :

    • The 2-chlorophenyl derivative (inferred MW ~295.8 g/mol) is less polar than the oxalate salt (MW 351.4 g/mol, ) but more lipophilic than sulfonyl-containing analogs (e.g., , MW 330.8 g/mol).
    • The 3,4-dichloro analog () has higher lipophilicity (ClogP ~3.5 estimated) compared to the 2-chloro derivative (ClogP ~2.8).
  • Melting Points :

    • Ethyl 4-piperidone-3-carboxylate hydrochloride () has a mp of 172–175°C, suggesting that halogenation and salt formation increase crystallinity . The 2-chloro derivative may exhibit a lower mp due to reduced symmetry.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (Reference) Molecular Weight (g/mol) Substituent(s) Salt Form Key Property
This compound (Target) ~295.8 2-chlorophenyl Free base/HCl? Moderate lipophilicity (ClogP ~2.8)
Ethyl 3-[(4-methylphenyl)methyl]piperidine-3-carboxylate oxalate 351.4 4-methylphenyl Oxalate High polarity, improved solubility
Ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate HCl 316.6 3,4-dichlorophenyl HCl High lipophilicity (ClogP ~3.5)
Ethyl 4-piperidone-3-carboxylate HCl 207.7 4-oxo HCl mp 172–175°C, polar

Q & A

Q. What are the key considerations for synthesizing Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate under basic aqueous conditions?

  • Methodological Answer : The synthesis often involves maintaining a pH of 10–11 using 15% Na₂CO₃ to ensure deprotonation of intermediates and prevent side reactions. Reaction progress is monitored via TLC with n-hexane/EtOAc as the mobile phase. Post-reaction neutralization precipitates the product, which is recrystallized from ethanol for purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for handling irritants (R36/37/38) and use PPE (gloves, goggles). Avoid ignition sources (flash point ~43°C) and store in a cool, dry environment. Neutralize spills with inert absorbents and dispose via hazardous waste protocols .

Q. How can the purity and identity of the compound be verified post-synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Pair with ¹H/¹³C NMR to resolve structural ambiguities, focusing on the piperidine ring protons (δ 1.2–3.5 ppm) and the 2-chlorophenyl group (δ 7.2–7.6 ppm). Cross-validate with melting point analysis (mp: 172–175°C for hydrochloride salts) .

Advanced Research Questions

Q. How can ring puckering parameters be applied to analyze conformational flexibility in the piperidine moiety?

  • Methodological Answer : Define the mean plane of the piperidine ring using Cremer-Pople coordinates. Calculate puckering amplitude (qq) and phase angle (ϕ\phi) from crystallographic data (e.g., using Mercury CSD 2.0). Compare results with DFT-optimized geometries to assess dynamic vs. static disorder in crystal structures .

Q. What strategies resolve contradictions between experimental and computational NMR chemical shifts?

  • Methodological Answer : Perform gauge-including atomic orbital (GIAO) DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Discrepancies in aromatic proton shifts may arise from solvent effects (DMSO vs. CDCl₃) or crystallographic packing forces. Validate with X-ray data (e.g., SHELXL-refined structures) .

Q. How can intermolecular interactions influence the compound’s crystallization behavior?

  • Methodological Answer : Analyze hydrogen bonding (C–H⋯O, C–H⋯Cl) and π-stacking interactions using Mercury’s Materials Module. Compare packing motifs across polymorphs via pairwise similarity calculations. High-resolution (<1.0 Å) X-ray data are essential to resolve disorder in the ethyl carboxylate group .

Q. What experimental and computational approaches validate stereochemical assignments in derivatives of this compound?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column to separate enantiomers. For absolute configuration, perform X-ray crystallography with SHELXL (Flack parameter < 0.1) or electronic circular dichroism (ECD) coupled with TD-DFT simulations. Note that piperidine ring puckering may alter optical activity .

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